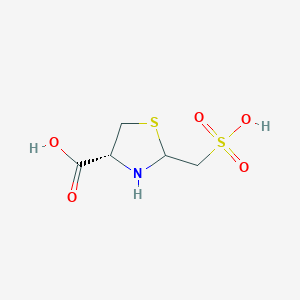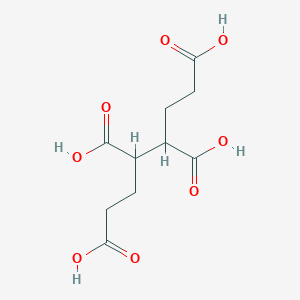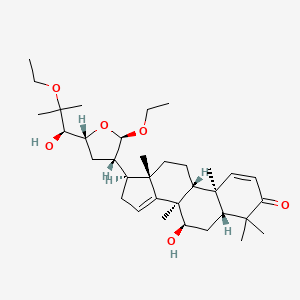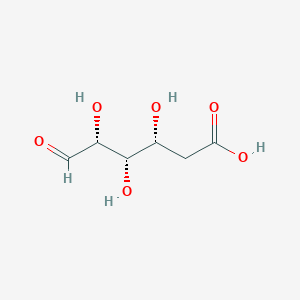
5-deoxy-D-glucuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-deoxy-D-glucuronic acid is the 5-deoxygenated analogue of D-glucuronic acid. It derives from a D-glucuronic acid. It is a conjugate acid of a 5-deoxy-D-glucuronate.
Aplicaciones Científicas De Investigación
Biocatalytic Production of Glucuronic Acid
Glucuronic acid, an important biochemical, finds wide applications in the food and medical industries. The expression of myo-inositol oxygenase (MIOX) gene in Escherichia coli and the use of whole cells harboring MIOX as a biocatalyst have shown promising results in converting myo-inositol to glucuronic acid. This novel process presents an environmentally friendly and efficient method for glucuronic acid production, potentially utilizing agricultural byproducts as raw materials (Zheng et al., 2014).
Optimization of Glucuronic Acid Production
Further advancements in the biocatalytic production of glucuronic acid involve the overexpression of diverse MIOX-encoding genes from various organisms in Escherichia coli. A study highlighted the successful expression of a novel MIOX from Thermothelomyces thermophila, which showed high specific activity and efficient conversion of myo-inositol to glucuronic acid. Modifications such as the inactivation of uxaC from the Escherichia coli genome helped in inhibiting the degradation of glucuronic acid, leading to high production levels in a bioreactor setup (Teng et al., 2019).
Synthesis of Glucuronic Acid Esters
Glucuronic acid esters have been prepared for various applications including surface-active compounds and bioactive molecules. The use of Lewis-acidic polyoxometalates as reusable catalysts under microwave irradiation has been explored for the synthesis of glucuronic acid esters. This approach is considered eco-friendly and allows the recovery of the catalyst, reducing waste and environmental impact (Bosco et al., 2010).
Glucuronic Acid in Kombucha Production
The production of glucuronic acid-enriched kombucha involves the symbiosis between yeast and acetic acid bacteria. The optimization of the initial combination ratio between specific strains of yeast and bacteria can lead to high levels of glucuronic acid, enhancing the detoxifying properties of kombucha. This research provides insights into controlling and enhancing glucuronic acid production during kombucha fermentation (Nguyen et al., 2015).
Redox Chemistry of Glucuronic Acid
Studies have explored the redox reaction of D-glucuronic acid with chromium compounds, revealing the formation of intermediate species such as Cr(IV) and Cr(V). Understanding the redox chemistry of glucuronic acid can provide valuable insights into its interactions and stability in various chemical environments (González et al., 2010).
Metabolic Pathways Involving Glucuronic Acid
Investigations into the catabolism of D-glucuronic acid in fungi have identified key enzymes and metabolic pathways. These studies contribute to our understanding of how saprotrophic microorganisms, including fungi, metabolize D-glucuronic acid, which occurs in plant cell wall polysaccharides (Kuivanen et al., 2017).
Propiedades
Nombre del producto |
5-deoxy-D-glucuronic acid |
|---|---|
Fórmula molecular |
C6H10O6 |
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
(3R,4S,5R)-3,4,5-trihydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H10O6/c7-2-4(9)6(12)3(8)1-5(10)11/h2-4,6,8-9,12H,1H2,(H,10,11)/t3-,4+,6+/m1/s1 |
Clave InChI |
HPITTXOWHLWIEK-IWGUZYHVSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@H](C=O)O)O)O)C(=O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



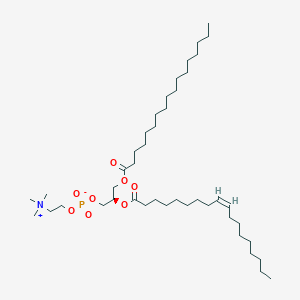

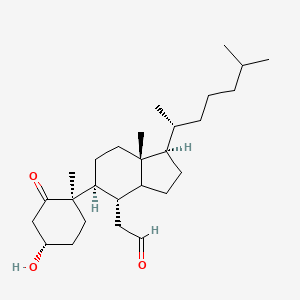
![(4S)-4-isopropenyl-1-methyl-2-methylene-7-oxabicyclo[4.1.0]heptane](/img/structure/B1265116.png)
![2-(3-Bicyclo[3.3.1]nonanyl)ethyl-[5-(methylazaniumyl)pentyl]azanium](/img/structure/B1265117.png)
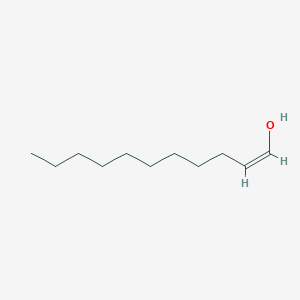
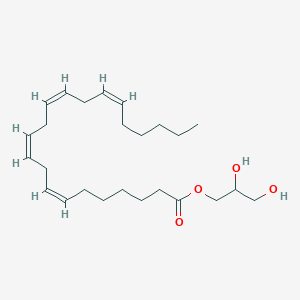


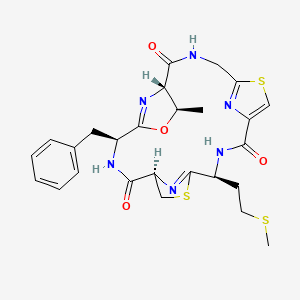
![2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1265128.png)
